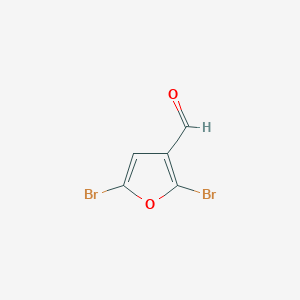
2,5-Dibromofuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromofuran-3-carbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and two bromine atoms at positions 2 and 5, and an aldehyde group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dibromofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of furan derivatives. For instance, the bromination of 3-furan carbaldehyde using bromine in the presence of a catalyst such as iron(III) bromide can yield this compound . Another method involves the photochemical synthesis of 3- and 5-bromofuran-2-carbaldehyde in aromatic solutions, which can then be further brominated to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromofuran-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: 2,5-disubstituted furan derivatives.
Oxidation: 2,5-dibromofuran-3-carboxylic acid.
Reduction: 2,5-dibromofuran-3-methanol.
Aplicaciones Científicas De Investigación
2,5-Dibromofuran-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2,5-dibromofuran-3-carbaldehyde involves its interaction with various molecular targets. The bromine atoms and the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromofuran: A furan derivative with a single bromine atom at position 3.
2,5-Dibromofuran: A furan derivative with bromine atoms at positions 2 and 5, but without the aldehyde group.
2,5-Dibromofuran-2-carbaldehyde: A similar compound with the aldehyde group at position 2 instead of position 3.
Uniqueness
2,5-Dibromofuran-3-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form stable covalent bonds with biological molecules also makes it valuable in medicinal chemistry and biological studies .
Propiedades
Fórmula molecular |
C5H2Br2O2 |
|---|---|
Peso molecular |
253.88 g/mol |
Nombre IUPAC |
2,5-dibromofuran-3-carbaldehyde |
InChI |
InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)5(7)9-4/h1-2H |
Clave InChI |
SKHDQDLSYGABFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1C=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)
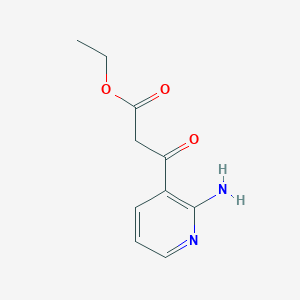
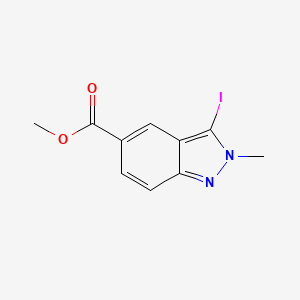

![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)
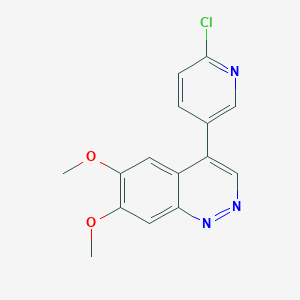
![1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B13886420.png)
![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
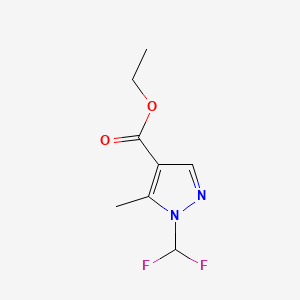
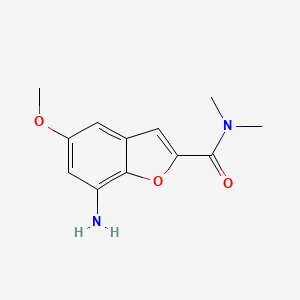

![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)
![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)
